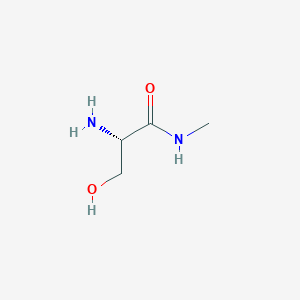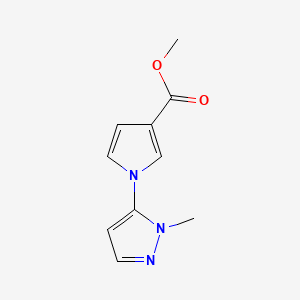
1-(Tert-butyl)-1H-imidazole-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Tert-butyl)-1H-imidazole-5-carboxylic acid is a heterocyclic organic compound featuring an imidazole ring substituted with a tert-butyl group and a carboxylic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as flow microreactor systems have been employed to introduce tert-butyl groups efficiently . Additionally, the use of protecting groups and selective deprotection steps can be crucial in large-scale synthesis .
Análisis De Reacciones Químicas
Types of Reactions: 1-(Tert-butyl)-1H-imidazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where substituents on the ring are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole oxides, while reduction can produce alcohol derivatives .
Aplicaciones Científicas De Investigación
1-(Tert-butyl)-1H-imidazole-5-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 1-(Tert-butyl)-1H-imidazole-5-carboxylic acid exerts its effects involves interactions with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing various biochemical pathways. Additionally, the tert-butyl group can affect the compound’s steric and electronic properties, modulating its reactivity and interactions .
Comparación Con Compuestos Similares
1H-imidazole-4-carboxylic acid: Lacks the tert-butyl group, resulting in different steric and electronic properties.
2-(Tert-butyl)-1H-imidazole-4-carboxylic acid: Similar structure but with the tert-butyl group at a different position, affecting its reactivity.
1-(Tert-butyl)-1H-imidazole-2-carboxylic acid: Another positional isomer with distinct chemical behavior.
Uniqueness: 1-(Tert-butyl)-1H-imidazole-5-carboxylic acid is unique due to the specific positioning of the tert-butyl and carboxylic acid groups, which confer distinct steric and electronic properties.
Propiedades
Fórmula molecular |
C8H12N2O2 |
|---|---|
Peso molecular |
168.19 g/mol |
Nombre IUPAC |
3-tert-butylimidazole-4-carboxylic acid |
InChI |
InChI=1S/C8H12N2O2/c1-8(2,3)10-5-9-4-6(10)7(11)12/h4-5H,1-3H3,(H,11,12) |
Clave InChI |
YCKCKBCZEWVTNB-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)N1C=NC=C1C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Methyl 2-(2,2-dimethyl-3a,5,6,6a-tetrahydro-[1,3]dioxolo[4,5-c]pyrrol-4-ylidene)acetate](/img/structure/B13979179.png)








